Sodium D-aspartic acid

Vue d'ensemble

Description

Sodium D-aspartic acid is a form of the amino acid aspartic acid . It is known to increase the release of luteinizing hormone in the brain, resulting in the production of testosterone . It is one of two forms of the amino acid aspartic acid, the other form being L-aspartate . Amino acids serve a multitude of functions in the body, but you’ll probably have come across them before as the building blocks of all types of protein, along with hormones and neurotransmitters .

Synthesis Analysis

Aspartic acid, including D-aspartic acid, is synthesized in the body and can also be obtained through protein-containing foods . In the pituitary and in testes, D-Asp is synthesized by a D-aspartate racemase which converts L-Asp into D-Asp . The pituitary and testes possess a high capacity to trap circulating D-Asp from exogenous or endogenous sources .

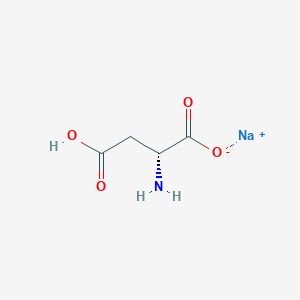

Molecular Structure Analysis

D-aspartic acid binds to N-methyl-D-aspartate receptors (NMDARs) in the brain and helps control neuroplasticity and brain activity . It also helps regulate hormones like prolactin, oxytocin, melatonin, and testosterone .

Chemical Reactions Analysis

Aspartic acid has an acidic side chain (CH2COOH) which reacts with other amino acids, enzymes, and proteins in the body . Under physiological conditions (pH 7.4) in proteins, the side chain usually occurs as the negatively charged aspartate form, -COO- .

Physical And Chemical Properties Analysis

Aspartic acid, including D-aspartic acid, is a solid at room temperature . It is soluble in water to a modest degree . Its intense sweetness requires only a small amount in solution to deliver the desired effect .

Applications De Recherche Scientifique

Cognitive Enhancement

Sodium D-aspartic acid (Na-D-Asp), an endogenous amino acid, has been identified as playing a significant role in learning and memory processes. Research involving rats demonstrated that oral administration of sodium D-aspartate resulted in improved cognitive capability. Specifically, rats treated with Na-D-Asp showed enhanced performance in the Morris water maze, a test for spatial learning and memory. The study also noted a substantial increase in D-aspartic acid in the hippocampus of treated rats, correlating with their improved cognitive performance (Topo et al., 2010).

Hormonal Regulation

Sodium D-aspartic acid has been found to influence the release and synthesis of luteinizing hormone (LH) and testosterone in both humans and rats. A study observed that supplementation with D-aspartic acid led to an increase in the serum levels of LH and testosterone. The research also explored the molecular mechanisms involved, revealing that in the rat pituitary, sodium D-aspartic acid enhances LH release and synthesis through cGMP, while in rat testis Leydig cells, it boosts testosterone synthesis and release via cAMP (Topo et al., 2009).

Fertility Improvement

Sodium D-aspartic acid has been shown to have a positive effect on sperm quality. A study treated sub-fertile patients with sodium D-aspartate and observed significant improvements in sperm concentration and motility. This enhancement in spermatozoa quality consequently improved the rate of pregnancies of their partners, indicating the potential of sodium D-aspartic acid as a treatment for certain types of male infertility (D'aniello et al., 2012).

Mécanisme D'action

D-aspartic acid directly affects neuroendocrine function in the hypothalamus and pituitary gland in the brain, causing the secretion of several hormones, including gonadotropin-releasing hormone, prolactin, luteinizing hormone, and growth hormone . Additionally, D-aspartic acid directly affects cells in the testes, causing testosterone secretion .

Propriétés

IUPAC Name |

sodium;(2R)-2-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWSHHITWMVLBX-HSHFZTNMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])N)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium D-aspartic acid | |

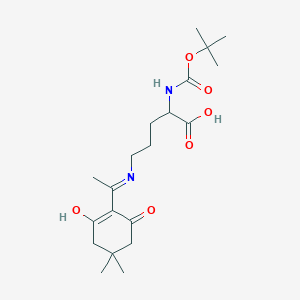

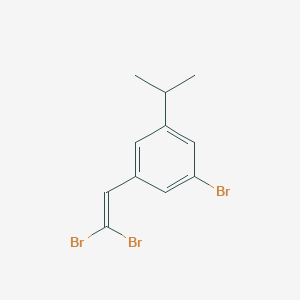

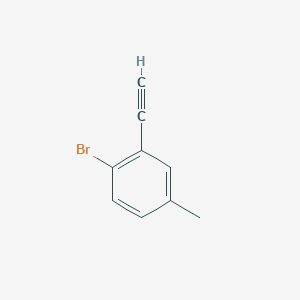

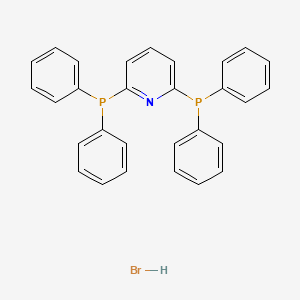

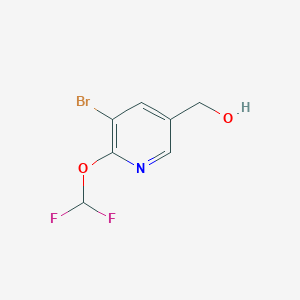

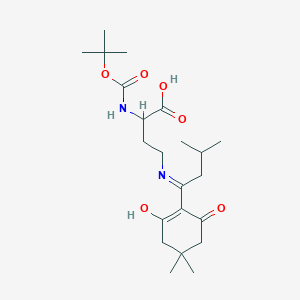

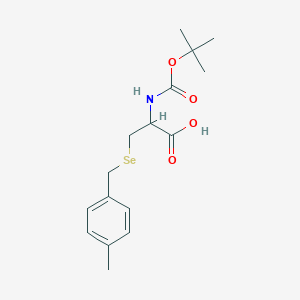

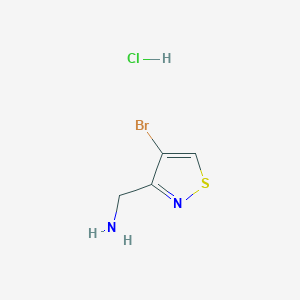

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)

![Tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate](/img/structure/B1384666.png)

![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)

![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)

![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)